1-(3,4-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3,4-dimethylphenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N6O/c1-11-4-7-14(8-5-11)18-21-19(26-23-18)16-17(20)25(24-22-16)15-9-6-12(2)13(3)10-15/h4-10H,20H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMWTVKQQUCTPJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=C(C=C4)C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3,4-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a hybrid molecule that incorporates a triazole and an oxadiazole moiety. These structural features are known for their diverse biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article reviews the biological activity of this compound based on available literature and research findings.

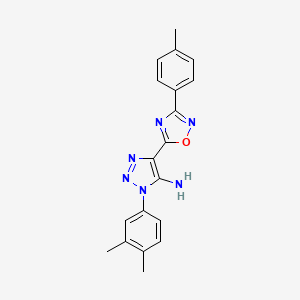

Chemical Structure

The compound can be represented as follows:

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The oxadiazole and triazole rings are known to exhibit significant interactions with enzymes and receptors involved in cancer proliferation and other diseases. Notably, these compounds often inhibit key enzymes such as thymidylate synthase , histone deacetylases (HDAC) , and telomerase , which are critical in cancer cell survival and proliferation .

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives as anticancer agents. The compound under review has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance:

- In vitro studies demonstrated that it significantly inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis via the activation of caspase pathways .

- Molecular docking studies suggest strong binding affinity to targets involved in cancer progression, indicating its potential as a lead compound for further drug development .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Preliminary tests indicate that it possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics .

Anti-inflammatory and Antioxidant Properties

In addition to its anticancer and antimicrobial activities, the compound exhibits anti-inflammatory effects:

- It has been shown to reduce levels of pro-inflammatory cytokines in cell culture models, suggesting a potential role in treating inflammatory diseases .

- Antioxidant assays indicate that it scavenges free radicals effectively, thereby reducing oxidative stress in cellular environments .

Case Studies

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and triazole moieties often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to the compound can inhibit various bacterial strains and fungi. A notable study by Ahsan et al. (2017) demonstrated that oxadiazole derivatives showed potent activity against both Gram-positive and Gram-negative bacteria as well as antifungal activity against yeast-like fungi .

Anticancer Potential

The anticancer properties of triazole derivatives have been extensively studied. In particular, compounds targeting thymidylate synthase (TS)—an enzyme critical for DNA synthesis—have been shown to possess significant anticancer effects. The compound's structure suggests it could potentially act as a TS inhibitor, similar to other oxadiazole derivatives that have been reported to exhibit IC50 values in the low micromolar range against cancer cell lines .

Material Science Applications

Beyond biological applications, compounds with similar structures have been explored for their utility in material science:

UV Absorption

Some oxadiazole derivatives are known for their UV-absorbing properties, making them suitable for use in coatings and plastics to enhance stability against UV degradation. This application is particularly important in industries such as automotive and packaging .

Photostability

The stability of such compounds under UV light can be leveraged in developing photostable materials for various applications, including sunscreens and protective coatings.

Case Studies

Several case studies illustrate the effectiveness of similar compounds:

- Antimicrobial Studies : A study published in the Turkish Journal of Chemistry evaluated a series of 1,3,4-oxadiazole derivatives for their antimicrobial activity against various pathogens. Results indicated that specific substitutions on the oxadiazole ring enhanced activity against resistant strains .

- Anticancer Research : Another research effort focused on synthesizing new triazole-based compounds that showed promising results against different cancer cell lines, highlighting their potential as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.